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molecular formula C8H6O5 B1202320 2-carboperoxybenzoic acid CAS No. 2311-91-3

2-carboperoxybenzoic acid

Cat. No. B1202320
M. Wt: 182.13 g/mol
InChI Key: GLVYLTSKTCWWJR-UHFFFAOYSA-N
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Patent
US07507835B2

Procedure details

To the mixture containing phthalic anhydride (2.22 g, 0.015 mole) and diethyl ether (25 mL), hydrogen peroxide solution (3.4 g; 0.03 moles; as 30% aqueous solution) was added and the reaction mixture was stirred at 25° C. to dissolve the anhydride. The reaction mixture was transferred to a separating funnel, ether layer was separated and aqueous layer was extracted with ether (3×10 mL). Combined ether extracts are dried over sodium sulfate and this solution of monoperphthalic acid was used.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[OH:12][OH:13]>C(OCC)C>[CH:9]1[CH:10]=[C:2]([C:1]([OH:6])=[O:11])[C:3]([C:4]([O:12][OH:13])=[O:5])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
3.4 g
Type
reactant
Smiles
OO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ether (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined ether extracts are dried over sodium sulfate

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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